molecular formula C₂₂H₃₀N₄O₃ B560621 SK1-IN-1 CAS No. 1218816-71-7

SK1-IN-1

Cat. No.: B560621
CAS No.: 1218816-71-7
M. Wt: 398.5
InChI Key: GDJANRNMFHNVOW-DCPHZVHLSA-N
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Description

SK1-IN-1 is a potent inhibitor of sphingosine kinase 1, an enzyme that plays a crucial role in the sphingolipid metabolic pathway. Sphingosine kinase 1 catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate, a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and migration. This compound has been shown to have significant potential in cancer research due to its ability to inhibit sphingosine kinase 1 activity, thereby affecting the balance between pro-apoptotic and pro-survival signals within cells .

Mechanism of Action

Sphingosine kinase 1 (SK1) is a lipid enzyme with oncogenic properties that converts pro-apoptotic lipid second messenger sphingosine into the anti-apoptotic lipid second messenger sphingosine-1-phosphate (S1P) . A study by the Pyne group examined the mechanisms of action of various SK1 inhibitors and discovered an unforeseen mechanism of inhibition: ubiquitin-mediated proteasomal degradation .

Safety and Hazards

SK1-IN-1 is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

SK1 positivity and high expression were significantly associated with cancer and a shorter 5-year and overall survival . Therefore, targeting the S1P/SphK signaling pathway is an emerging therapeutic approach to efficiently attenuate chemoresistance . It is necessary to further explore whether SK1 might be a predictive biomarker of outcomes in cancer patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK1-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. For example, a substituted benzaldehyde can be condensed with an amine to form an imine intermediate, which is then cyclized to form the core heterocyclic structure.

    Functional group modifications: The core structure is further modified by introducing various functional groups through reactions such as alkylation, acylation, and halogenation. These modifications are crucial for enhancing the potency and selectivity of the compound.

    Final purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

SK1-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered pharmacological properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially leading to new analogs with improved efficacy.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJANRNMFHNVOW-DCPHZVHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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